molecular formula C17H17ClN4O2S B11030253 Propan-2-yl 2-[(2-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Propan-2-yl 2-[(2-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11030253
M. Wt: 376.9 g/mol
InChI Key: BAQXIDJRCUXWON-UHFFFAOYSA-N
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Description

ISOPROPYL 2-[(2-CHLOROBENZYL)SULFANYL]-7-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a chlorobenzyl group, and an isopropyl ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-[(2-CHLOROBENZYL)SULFANYL]-7-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-[(2-CHLOROBENZYL)SULFANYL]-7-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted triazolopyrimidines.

Scientific Research Applications

ISOPROPYL 2-[(2-CHLOROBENZYL)SULFANYL]-7-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-[(2-CHLOROBENZYL)SULFANYL]-7-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • ISOPROPYL 7-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-[(2-FLUOROBENZYL)SULFANYL]-5-METHYL-1,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
  • 2-[(4-CHLOROBENZYL)SULFANYL]-5-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7(1H)-ONE

Uniqueness

ISOPROPYL 2-[(2-CHLOROBENZYL)SULFANYL]-7-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

propan-2-yl 2-[(2-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN4O2S/c1-10(2)24-15(23)13-8-19-16-20-17(21-22(16)11(13)3)25-9-12-6-4-5-7-14(12)18/h4-8,10H,9H2,1-3H3

InChI Key

BAQXIDJRCUXWON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C(=O)OC(C)C

Origin of Product

United States

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